N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
Overview
Description
N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of both chloroethyl and methylthio groups in its structure suggests potential reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea typically involves the reaction of 4-(methylthio)aniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the methylthio group, which may result in different reactivity and biological activity.
N-(2-Bromoethyl)-N’-[4-(methylthio)phenyl]urea: The bromoethyl group may exhibit different reactivity compared to the chloroethyl group.
N-(2-Chloroethyl)-N’-[4-(methylsulfonyl)phenyl]urea: The methylsulfonyl group is more oxidized compared to the methylthio group, potentially affecting its chemical properties.
Uniqueness
N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea is unique due to the presence of both chloroethyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, also known by its CAS number 13908-50-4, is a synthetic compound notable for its potential biological activities, particularly in the realm of cancer therapeutics. This article provides an in-depth examination of its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₃ClN₂OS, with a molecular weight of approximately 220.73 g/mol. Its structure features a chloroethyl group and a methylthio-substituted phenyl moiety attached to a urea backbone. The presence of these functional groups is crucial for its biological activity, particularly in targeting cellular processes related to cancer.
This compound exhibits significant antitumor activity through several mechanisms:
- Binding to Beta-Tubulin : The compound binds to the colchicine-binding site on beta-tubulin, disrupting microtubule dynamics which leads to cell cycle arrest in the G₂/M phase. This mechanism is characteristic of antimitotic agents and is similar to that of combretastatin A-4, a well-known antitumor agent .
- Covalent Interaction : The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially inducing cytotoxic effects. This property allows it to interact with various nucleophiles, leading to the formation of new derivatives that may enhance its biological efficacy.
Biological Activity and Efficacy
Research has demonstrated that this compound inhibits cell growth in various human tumor cell lines at micromolar concentrations. Notable studies include:
- Cell Growth Inhibition : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit cell growth across four human tumor cell lines. Results indicated effective inhibition at micromolar levels, confirming its potential as an antitumor agent .
- Flow Cytometry Analysis : Flow cytometric analysis confirmed that these compounds act as antimitotics, effectively arresting the cell cycle in the G₂/M phase. This was further validated through SDS-PAGE and competition assays which demonstrated covalent binding to beta-tubulin .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to other related compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Chloroethyl + Methylthio groups | Antitumor (G₂/M arrest) |
Combretastatin A-4 | Natural product with phenolic structure | Potent antitumor |
N-(2-Chloroethyl)-N'-phenylurea | Similar urea structure | Antitumor |
Vincristine | Alkaloid with distinct structure | Microtubule destabilizer |
This comparison highlights the unique combination of substituents in this compound that enhances its binding affinity and biological efficacy compared to other similar compounds.
Case Studies and Research Findings
- In Vivo Studies : In studies involving CT-26 colon carcinoma cells, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (an analog) showed significant tumor growth inhibition when administered intraperitoneally. The biodistribution studies indicated effective accumulation within tumor tissues, correlating with enhanced therapeutic effects .
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on synthesizing various analogs to explore their structure-activity relationships. Notably, some derivatives exhibited even greater antitumor activity than the parent compound, suggesting pathways for further drug development .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXUKJIIFCCPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930310 | |
Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-50-4 | |
Record name | 13908-50-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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